molecular formula C66H101N23O17 B612451 Compstatin control peptide CAS No. 301544-78-5

Compstatin control peptide

Cat. No. B612451
CAS RN: 301544-78-5
M. Wt: 1488.67
InChI Key: SAJZITDYWAOPDD-LSPMIEDISA-N
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Description

Compstatin is a cyclic peptide that inhibits complement activation by binding to C3 and interfering with convertase formation and C3 cleavage . It was discovered as a promising complement inhibitor, and its optimization has led to a series of analogs that show promise for a wide spectrum of clinical applications .


Molecular Structure Analysis

The crystal structure of Cp40, a compstatin analog, complexed with its target C3b at 2.0-Å resolution has been reported . Structure-activity-relationship studies rationalize the picomolar affinity and long target residence achieved by lead optimization, and reveal a role for structural water in inhibitor binding . The structure of compstatin consists of a disulfide bridge and a type I beta-turn located at opposite sides to each other .


Chemical Reactions Analysis

Compstatin inhibits complement activation by binding to C3 and interfering with convertase formation and C3 cleavage . It binds to C3, inhibiting proteolytic cleavage by C3 convertase .


Physical And Chemical Properties Analysis

Compstatin is a 13-residue peptide . It has been reported to have improved inhibitory potency and pharmacokinetic profiles .

Scientific Research Applications

Complement System Inhibition

Compstatin control peptide is a potent inhibitor of the complement system . It specifically targets the C3 component of the complement system, thereby preventing the activation of the complement cascade . This makes it a promising therapeutic agent for diseases where the complement system plays a significant role .

Treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH)

A PEGylated, second-generation compstatin derivative (pegcetacoplan, Empaveli/Aspaveli; Apellis Pharmaceuticals) was approved in 2021 for the treatment of paroxysmal nocturnal hemoglobinuria . This disease is characterized by the destruction of red blood cells, and the use of compstatin control peptide helps to mitigate this .

Organ Protection in Polytrauma-Induced Hemorrhagic Shock

Early proof-of-concept studies showed potent systemic anti-inflammatory and organ-protective effects of compstatins in nonhuman primate models of polytrauma-induced hemorrhagic shock . This suggests that compstatin control peptide could be used to protect organs in patients suffering from severe trauma .

Treatment of Hemodialysis-Induced Inflammation

Compstatin control peptide has been shown to have potent anti-inflammatory effects in models of hemodialysis-induced inflammation . This suggests that it could be used as a therapeutic agent for patients undergoing hemodialysis .

Use in Xenotransplantation

Compstatin control peptide has been used in models of xenotransplantation . By inhibiting the complement system, it helps to prevent the immune rejection of transplanted organs .

Treatment of Age-Related Macular Degeneration

The enhanced intraocular residence and retinal distribution of the latest-generation compstatins may point to more tailored therapeutic solutions for retinal pathologies driven by C3 dysregulation such as age-related macular degeneration .

Use in Human Leukocyte Antigen–Incompatible Kidney Transplantation

Compstatin control peptide has been used in models of human leukocyte antigen–incompatible kidney transplantation . By inhibiting the complement system, it helps to prevent the immune rejection of transplanted kidneys .

Treatment of COVID-19 and Other Diseases

Next-generation derivatives with improved target affinities and pharmacokinetic properties (e.g., AMY-101; Amyndas Pharmaceuticals) are tested in clinical trials for periodontal disease, COVID-19, and other diseases .

Mechanism of Action

Target of Action

The primary target of the compstatin control peptide is the complement component C3 . The complement system, which C3 is a part of, contributes to various pathologies, from autoimmune, age-related, and inflammatory disorders to transplant- and biomaterial-induced complications . Therefore, C3 is a prime target for therapeutic intervention .

Mode of Action

Compstatin control peptide interacts with its target C3 by binding to it . The crystal structure of Cp40, a compstatin derivative, complexed with its target C3b at 2.0-Å resolution has been presented . Structure-activity-relationship studies rationalize the picomolar affinity and long target residence achieved by lead optimization, and reveal a role for structural water in inhibitor binding .

Biochemical Pathways

Compstatin control peptide affects the complement cascade, a biochemical pathway that plays a crucial role in the immune response . By binding to C3, compstatin inhibits the activation of C3, thereby blocking a central and crucial step in the complement cascade .

Pharmacokinetics

Compstatin control peptide and its derivatives have enhanced pharmacodynamic and pharmacokinetic profiles . Pharmacokinetic studies show that sustained therapeutic concentrations can be achieved with both Cp40 and its PEGylated derivative, PEG-Cp40 .

Result of Action

The result of compstatin control peptide’s action is the inhibition of the complement system . This inhibition prevents the activation of C3, thereby blocking the complement cascade . This leads to a broader control of complement effectors .

Safety and Hazards

While specific safety and hazard information for Compstatin was not found, concerns related to systemic C3 interception have been reviewed .

Future Directions

With the approval of pegcetacoplan, a C3 inhibitor of the compstatin family, in 2021, C3-targeted treatment has been validated . Compstatin derivatives with enhanced pharmacodynamic and pharmacokinetic profiles are in clinical development . The study of the compstatin family may guide the application of existing and development of next-generation compstatin analogs .

properties

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJZITDYWAOPDD-LSPMIEDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H101N23O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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